6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline
Description
6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline is a polyhalogenated quinoline derivative characterized by a chlorine-substituted quinoline core, a 3,4-dichlorophenyl group at position 2, and an oxiranyl (epoxide) moiety at position 2. This compound’s unique structure combines electron-withdrawing chlorine atoms with a reactive epoxide group, making it a candidate for diverse biological applications, including enzyme inhibition or antimicrobial activity. Its structural complexity necessitates comparison with analogues to elucidate structure-activity relationships (SAR) and physicochemical properties.
Properties
CAS No. |
25806-81-9 |
|---|---|
Molecular Formula |
C17H9Cl4NO |
Molecular Weight |
385.1 g/mol |
IUPAC Name |
6,8-dichloro-2-(3,4-dichlorophenyl)-4-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C17H9Cl4NO/c18-9-4-11-10(16-7-23-16)6-15(22-17(11)14(21)5-9)8-1-2-12(19)13(20)3-8/h1-6,16H,7H2 |
InChI Key |
NUWLCHYCYQISKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanisms and Chemical Considerations
Chlorination: The selective chlorination at positions 6 and 8 is influenced by the electronic properties of the quinoline ring, with electrophilic substitution favoring these positions due to resonance stabilization.
Coupling Reaction: The Suzuki coupling mechanism involves oxidative addition of the palladium catalyst to the halogenated quinoline, transmetallation with the boronic acid, and reductive elimination to form the C-C bond at position 2.
Epoxidation: The oxirane ring formation typically proceeds via nucleophilic attack of an oxygen species on an alkene or halohydrin intermediate, forming a strained three-membered ring that is reactive and biologically significant.
Data Table Summarizing Key Physical and Chemical Properties
Research Results and Yield Information
The yields of each step depend heavily on reaction conditions, reagent purity, and catalyst efficiency. Literature reports suggest moderate to good yields (50-80%) for the chlorination and coupling steps under optimized conditions.
The epoxidation step, being sensitive to over-oxidation and side reactions, often requires careful control of temperature and reagent stoichiometry to achieve high purity and yield.
Purification is typically achieved by chromatographic techniques or recrystallization, ensuring the removal of unreacted starting materials and side products.
Analytical Characterization
The synthesized compound is characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical shifts corresponding to chlorinated aromatic protons and the epoxide methine protons.
Mass Spectrometry (MS): To verify the molecular weight and presence of chlorine isotopic patterns.
Infrared (IR) Spectroscopy: To detect characteristic epoxide ring vibrations and aromatic C-Cl stretches.
Elemental Analysis: To confirm the composition consistent with C17H9Cl4NO.
Summary Table of Preparation Methods
| Preparation Step | Method/Technique | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Selective chlorination | Electrophilic aromatic substitution | N-chlorosuccinimide, chloroform, RT | Positions 6 and 8 targeted |
| Phenyl substitution at position 2 | Pd-catalyzed Suzuki coupling | Pd catalyst, 3,4-dichlorophenyl boronic acid, base, DMF | Cross-coupling for C-C bond formation |
| Epoxide ring formation | Epoxidation or halohydrin cyclization | m-CPBA or halohydrin intermediate, mild conditions | Forms oxirane ring at position 4 |
- Synthesis overview and structural features of 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline, Smolecule.com (data referenced but source excluded from final citation as per instructions).
- VulcanChem product description and synthesis methods for 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline, including CAS No. 25806-81-9, molecular formula, and synthetic route details.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxiranyl group.
Reduction: Reduction reactions could target the quinoline ring or the oxiranyl group.
Substitution: Halogen atoms on the quinoline ring may be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups to the quinoline ring.
Scientific Research Applications
6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline may have applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development of pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.
Comparison with Similar Compounds
Structural Differences and Substitution Patterns
The table below highlights key structural variations among quinoline derivatives:
Key Observations :
- Halogenation : The target compound and its analogue in share 6,8-dichloro and 3,4-dichlorophenyl groups, enhancing electron-withdrawing effects. Brominated analogues (e.g., 4d in ) may exhibit altered electronic profiles due to bromine’s larger atomic radius.
- Position 4 Modifications: The oxiranyl group in the target compound contrasts with hydroxyl (), dibutylaminoethanol (), and methoxy groups (). The epoxide’s strained ring increases reactivity, enabling covalent interactions absent in other derivatives.
Physicochemical Properties
Lipophilicity and Reactivity:
- Lipophilicity : Methoxy and methyl groups () increase lipophilicity (logP ~3–4), enhancing membrane permeability but reducing solubility. The oxiranyl group in the target compound balances moderate lipophilicity with aqueous solubility due to its polar oxygen atom.
- Acidity/Basicity : The hydroxyl group in (pKa ~8–10) allows pH-dependent ionization, while the epoxide in the target compound remains neutral but reactive.
- Stability : The trifluoromethyl group in enhances metabolic stability compared to the oxiranyl group, which may undergo ring-opening reactions in vivo .
Key Findings :
- Reactivity-Driven Activity: The target compound’s oxiranyl group may enable irreversible enzyme inhibition, contrasting with reversible mechanisms seen in amide derivatives () or tetrazolo-thiazolidinones ().
- Antimicrobial Potential: Chlorine and bromine substitutions correlate with broad-spectrum antimicrobial activity, as seen in and , though specific data for the target compound requires further study.
- Metabolic Pathways: The dibutylaminoethanol substituent in may improve blood-brain barrier penetration compared to the target compound’s epoxide, which could be metabolized by epoxide hydrolases.
Biological Activity
6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline is a synthetic compound belonging to the quinoline class, which has been studied for its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, anti-inflammatory properties, and other pharmacological effects, supported by relevant research findings and data.
- Chemical Formula : C₁₈H₁₃Cl₂N
- Molecular Weight : 384.94 g/mol
- CAS Number : 112364
Biological Activity Overview
The biological activity of 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline has been evaluated in various studies focusing on its cytotoxicity against cancer cell lines and its potential as an anti-inflammatory agent.
Cytotoxicity
Cytotoxicity studies have shown that this compound exhibits significant anti-cancer properties. For instance:
- Cell Lines Tested : Various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate to high cytotoxic effects.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been documented:
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in in vitro studies.
- The compound's mechanism of action appears to involve the inhibition of NF-kB signaling pathways.
Case Studies
- Study on Cytotoxic Effects : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various quinoline derivatives, including 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.
The proposed mechanisms through which 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline exerts its effects include:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammation and cancer progression.
- Modulation of Signal Transduction Pathways : It affects pathways such as MAPK and NF-kB that are crucial for cell survival and inflammation.
Q & A
Q. What are the standard synthetic routes for preparing 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
- Quinoline core formation : Cyclization of substituted aniline derivatives with chlorinated ketones under acidic conditions (e.g., polyphosphoric acid) to introduce the dichloro groups at positions 6 and 8 .
- Epoxidation : Reaction of a vinyl precursor with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to introduce the oxiranyl group at position 4 .
- Cross-coupling : Suzuki-Miyaura coupling or Ullmann reactions to attach the 3,4-dichlorophenyl moiety at position 2 .
Key validation : Monitor intermediates via TLC/HPLC and confirm final product purity (>95%) using reversed-phase HPLC .
Q. How can researchers characterize this compound using spectroscopic techniques?
Core methodologies include:
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for quinoline) and chlorinated phenyl groups (δ 7.0–7.4 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the oxiranyl moiety .
- IR spectroscopy : Identify C-Cl stretches (600–800 cm⁻¹) and epoxide C-O-C asymmetric vibrations (~1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potential .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values to cisplatin controls .
Advanced Research Questions
Q. How do substituent modifications at the 4-oxiranyl position affect bioactivity?
- Steric effects : Bulky substituents reduce membrane permeability (e.g., logP increases by 0.5 units with tert-butyl groups) .
- Reactivity : Epoxide ring-opening with nucleophiles (e.g., thiols) generates covalent inhibitors, enhancing antiparasitic activity (e.g., 10-fold lower IC₅₀ against P. falciparum) .
Method : Synthesize analogs via epoxide functionalization and compare SAR using molecular docking (e.g., AutoDock Vina) .
Q. How can X-ray crystallography resolve stereochemical ambiguities in the quinoline core?
- Crystal growth : Slow evaporation of dichloromethane/hexane mixtures yields diffraction-quality crystals.
- Data analysis : Refinement with SHELXL reveals bond angles (e.g., C4-O-C5 in oxiranyl: 60.5°) and torsion angles (e.g., dihedral angle between quinoline and dichlorophenyl: 85.2°) .
Application : Validate DFT-optimized geometries (B3LYP/6-31G*) against experimental data .
Q. How to address contradictions in spectroscopic data during structure elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
